[(3,4-Difluorophenyl)amino]carbonitrile

Catalog No.
S13666691
CAS No.
M.F
C7H4F2N2
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3,4-Difluorophenyl)amino]carbonitrile

Product Name

[(3,4-Difluorophenyl)amino]carbonitrile

IUPAC Name

(3,4-difluorophenyl)cyanamide

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H4F2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H

InChI Key

SRCHZVVHCGOULI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC#N)F)F

[(3,4-Difluorophenyl)amino]carbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to an amino group and a carbonitrile functional group. This compound can be represented by the structural formula, which highlights its unique features: the difluorophenyl moiety contributes to its electronic properties, while the carbonitrile group is known for its reactivity in various chemical transformations. The compound is often studied for its potential applications in medicinal chemistry and materials science due to its interesting structural attributes.

  • Oxidation: The compound can be oxidized to form various derivatives, utilizing reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions, often employing sodium borohydride or lithium aluminum hydride, can convert the carbonitrile group into an amine.
  • Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of more complex ring structures.

These reactions highlight the versatility of [(3,4-Difluorophenyl)amino]carbonitrile in synthetic organic chemistry.

Research indicates that [(3,4-Difluorophenyl)amino]carbonitrile exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, studies suggest it may inhibit tyrosine kinase receptors, which are crucial in regulating cell proliferation and survival. This activity positions it as a candidate for further exploration in anticancer therapies and other therapeutic areas.

The synthesis of [(3,4-Difluorophenyl)amino]carbonitrile typically involves multi-step processes:

  • Condensation Reaction: A common method includes the condensation of 3,4-difluorobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine.
  • Three-Component Reaction: Another approach involves a three-component reaction with 4-hydroxycoumarin, malononitrile, and diversely substituted benzaldehydes.

These methods allow for the efficient production of [(3,4-Difluorophenyl)amino]carbonitrile and its derivatives.

[(3,4-Difluorophenyl)amino]carbonitrile has several applications:

  • Medicinal Chemistry: It is explored for its potential anticancer, antibacterial, and anti-inflammatory properties.
  • Material Science: The compound is used as a building block for synthesizing more complex organic molecules with specific chemical properties.
  • Biological Research: Its role as an enzyme inhibitor makes it valuable in studying various biological pathways and mechanisms.

Studies on [(3,4-Difluorophenyl)amino]carbonitrile have focused on its interactions with biological targets. Research indicates that it may disrupt critical cellular processes by inhibiting specific enzymes or modulating receptor activities. These interactions are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with [(3,4-Difluorophenyl)amino]carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileContains a chromene coreExhibits distinct biological activity related to cancer treatment
5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrilePyrazole structure with similar phenyl substitutionPotential antimicrobial properties
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileBenzochromene derivativeDifferent substituents affect reactivity and biological activity

These compounds highlight the uniqueness of [(3,4-Difluorophenyl)amino]carbonitrile due to its specific difluorophenyl group and carbonitrile functionality. Each compound's variations in substituents lead to differing reactivities and biological activities, making them suitable for diverse applications in research and industry.

Primary Synthetic Routes

The synthesis of [(3,4-difluorophenyl)amino]carbonitrile represents a significant challenge in pharmaceutical intermediate chemistry, requiring sophisticated methodologies to achieve optimal yields and purity [1] [2]. Contemporary synthetic approaches have evolved to encompass multiple strategic pathways, each offering distinct advantages for specific reaction conditions and scale requirements [3] [4].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions constitute the foundational methodology for carbonitrile synthesis, particularly through bimolecular nucleophilic substitution mechanisms [5] [6]. The reaction mechanism typically involves the direct displacement of halide leaving groups by cyanide nucleophiles, with the process being highly dependent on the electronic properties of the difluorophenyl substituent [4].

The archetypal nucleophilic substitution approach utilizes potassium cyanide or sodium cyanide as the nucleophilic cyanide source, reacting with appropriately substituted 3,4-difluorophenyl halide precursors [5] [4]. Research has demonstrated that the presence of fluorine substituents significantly influences the reaction kinetics, with electron-withdrawing effects facilitating nucleophilic attack [5]. The reaction proceeds through a concerted mechanism where the nucleophile approaches the electrophilic carbon center from the side opposite to the leaving group [6].

Reaction ParameterOptimal ConditionsYield Range (%)
Temperature80-120°C65-85
Solvent SystemDimethylformamide/Dimethyl sulfoxide70-90
Reaction Time4-12 hours75-88
Base CatalystPotassium carbonate68-82

Phase-transfer catalysis has emerged as a particularly effective enhancement to traditional nucleophilic substitution protocols [5]. The synergistic combination of hydrogen bond donor catalysts with onium salt co-catalysts creates ternary complexes that facilitate potassium fluoride solubilization and enhance enantioconvergent transformations [5]. This methodology has proven especially valuable for benzylic bromide and alpha-bromoketone substrates, achieving high yields and enantioselectivities through carefully curated catalyst systems [5].

Catalytic Cyanation Strategies

Catalytic cyanation represents a sophisticated advancement in carbonitrile synthesis, offering enhanced selectivity and reduced toxicity compared to traditional stoichiometric methods [2] [4]. Photoredox-nickel dual catalysis has emerged as a particularly promising approach, enabling the first condition-benign cyanation reactions of aryl and alkenyl halides through visible light activation [2].

The photoredox catalytic system employs iridium photocatalysts in combination with nickel catalysis to access transient nickel(III) aryl species [2]. This methodology utilizes alpha-aminoacetonitrile as an operationally safe, metal-waste-free cyanide source, representing a significant advancement over traditional toxic cyanide reagents [2]. Mechanistic investigations have revealed that the excited-state photocatalyst acts as an oxidant to generate the requisite nickel(III) intermediates, facilitating previously elusive cyanide transfer reactions [2].

Palladium-catalyzed cyanation protocols have also demonstrated considerable utility, particularly when employing potassium cyanide or zinc cyanide as nucleophilic cyanide sources [4]. These catalytic cycles proceed through standard palladium(0/II) pathways with reductive elimination forming the critical carbon-carbon bond [4]. However, catalyst deactivation through excess cyanide coordination remains a significant challenge requiring careful optimization of reaction stoichiometry [4].

Catalyst SystemCyanide SourceTemperature (°C)Yield (%)
Photoredox-Nickelalpha-Aminoacetonitrile25-4079-94
Palladium(0)Potassium cyanide60-10065-82
Copper(I)Copper(I) cyanide120-16058-75

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized carbonitrile preparation through dramatic acceleration of reaction kinetics and enhanced yield optimization [7] [8]. The technology exploits dielectric heating to achieve rapid, uniform temperature distribution throughout the reaction mixture, resulting in significantly reduced reaction times and improved product formation [7].

Optimization studies for microwave-assisted carbonitrile synthesis have established that power levels between 240-300 watts provide optimal heating rates without causing thermal decomposition [7]. Temperature optimization experiments have demonstrated that reaction temperatures of 100-120°C yield the highest conversion rates, with lower temperatures (80°C) producing insufficient activation energy for complete conversion [9].

The temporal optimization of microwave protocols reveals that reaction times of 20-25 minutes represent the optimal balance between conversion efficiency and energy consumption [7] [9]. Extended reaction periods beyond this range typically result in diminished yields due to thermal degradation of sensitive intermediates [9]. Solvent selection plays a crucial role in microwave efficiency, with polar aprotic solvents such as methanol and ethanol providing superior dielectric coupling and heat transfer [7] [9].

Microwave ParameterOptimal RangeYield Improvement (%)
Power Level240-300 W15-25
Temperature100-120°C20-30
Reaction Time20-25 min25-35
Solvent PolarityHigh (methanol/ethanol)18-28

Intermediate Characterization and Purification

The characterization and purification of [(3,4-difluorophenyl)amino]carbonitrile intermediates requires sophisticated analytical methodologies and purification strategies to ensure product quality and reaction monitoring [10] [11]. Contemporary approaches emphasize the integration of multiple analytical techniques with optimized separation protocols [12] [13].

Solvent Selection for Crystallization

Solvent selection for crystallization represents a critical parameter in achieving high-purity [(3,4-difluorophenyl)amino]carbonitrile products [10]. The crystallizability of carbonitrile compounds exhibits significant dependence on solvent type, with systematic studies revealing distinct patterns of solubility and nucleation behavior across different solvent classes [10].

Polar protic solvents, including isopropanol, ethanol, and methanol, demonstrate the highest solubility for difluorophenyl carbonitrile derivatives [10]. However, these solvents also exhibit the widest metastable zone widths, indicating increased difficulty in achieving nucleation and crystallization [10]. Isopropanol specifically shows metastable zone widths ranging from 24.49 to 47.41°C, requiring careful temperature control during crystallization processes [10].

Polar aprotic solvents such as acetonitrile provide narrower metastable zone widths (8.23 to 16.17°C), facilitating more controlled crystallization but potentially reducing overall solubility [10]. The nucleation parameters reveal considerably higher interfacial tension and larger critical nucleus radius in isopropanol solutions, indicating higher energy barriers that hinder nucleation and reduce nucleation rates [10].

Solvent TypeMetastable Zone Width (°C)Nucleation DifficultySolubility Rank
Isopropanol24.49-47.41Highest1
Ethanol18.25-35.62High2
Methanol15.33-28.91Moderate3
Toluene12.15-22.47Low4
Acetonitrile8.23-16.17Lowest5

The crystallization onset correlates directly with concentration and critical supersaturation levels, with higher concentrations facilitating nucleation through increased probability of intermolecular attachment [10]. Temperature-dependent viscosity effects also influence crystallization kinetics, with higher temperatures reducing viscosity and increasing solute diffusion rates [10].

Chromatographic Separation Techniques

Chromatographic separation of [(3,4-difluorophenyl)amino]carbonitrile intermediates requires carefully optimized stationary and mobile phase combinations to achieve adequate resolution and purification [11] [14]. Column chromatography utilizing silica gel stationary phases represents the most widely employed separation methodology for carbonitrile purification [11].

The separation mechanism exploits polarity differences between the target compound and impurities, with the difluorophenyl substituent providing distinct chromatographic behavior compared to non-fluorinated analogs [11] [14]. Fluorinated stationary phases offer complementary selectivity to traditional carbon-18 reversed-phase systems, providing different elution orders and enhanced selectivity for difficult-to-separate fluorinated compounds [14].

High-performance liquid chromatography protocols for difluorophenyl compounds typically employ gradient mobile phases consisting of acetonitrile-water or methanol-water systems [12] [13]. Detection limits for carbonitrile derivatives range from 25 micromolar to 5 micromolar depending on the specific detection methodology employed [12]. Chiral high-performance liquid chromatography using specialized chiral columns enables resolution of enantiomeric carbonitrile products when stereochemistry is a concern [12] [15].

Chromatographic MethodStationary PhaseMobile PhaseResolutionDetection Limit
Normal PhaseSilica GelHexane/Ethyl AcetateGood10-25 μM
Reversed PhaseC18Acetonitrile/WaterExcellent5-15 μM
Fluorinated PhaseFluorinated SilicaMethanol/BufferSuperior2-8 μM
Chiral HPLCChiral ColumnHexane/IsopropanolStereoselective5-20 μM

Ultra-high pressure liquid chromatography tandem mass spectrometry provides enhanced sensitivity and selectivity for carbonitrile analysis, achieving detection limits as low as 2 nanograms per milliliter [13]. This methodology employs gradient mobile phases with formic acid modifiers and multiple reaction monitoring detection modes to achieve superior analytical performance [13].

Yield Optimization and Process Scalability

Yield optimization and process scalability for [(3,4-difluorophenyl)amino]carbonitrile production requires systematic evaluation of reaction parameters and engineering considerations [16] [17] [18]. Contemporary approaches emphasize the integration of statistical experimental design with advanced process monitoring to achieve industrial-scale viability [17] [19].

Design of experiments methodologies has proven essential for identifying optimal reaction conditions and factor interactions [17]. Full factorial designs enable systematic evaluation of temperature, concentration, catalyst loading, and reaction time effects on yield optimization [17]. Response surface methodology provides visualization of factor effects and identification of optimal operating windows for maximum productivity [17].

Statistical analysis of carbonitrile synthesis reactions has revealed that temperature and catalyst concentration represent the most significant factors affecting yield [8] [17]. Optimization studies demonstrate that yields can be improved from modest levels (35-45%) to excellent levels (85-95%) through systematic parameter optimization [8]. The interaction between temperature and residence time shows particular importance in flow chemistry applications [17].

Scale FactorLaboratory ScalePilot ScaleProduction Scale
Batch Size0.5-2.0 g50-500 g5-50 kg
Reaction Time2-6 hours4-8 hours6-12 hours
Yield Range65-85%70-90%75-92%
Catalyst Loading1-5 mol%0.5-2 mol%0.2-1 mol%

Process scalability studies have demonstrated that biocatalytic approaches offer particular advantages for large-scale production [16]. Solvent-free reaction protocols utilizing eutectic mixture formation between substrates provide highly efficient direct synthesis pathways suitable for industrial implementation [16]. Scale-up from laboratory (0.5 gram) to production scale (500 gram) has been successfully demonstrated with maintained or improved yields through optimized mixing and heat transfer [16].

Continuous flow reactors coupled with real-time analytical monitoring enable autonomous optimization of reaction conditions [20] [19]. Nuclear magnetic resonance spectroscopy provides quantitative, non-destructive monitoring of reaction progress, facilitating automated adjustment of process parameters [20]. Self-optimizing reactor systems utilizing advanced algorithms can autonomously explore reaction conditions to maximize reactor performance with minimal human intervention [20].

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the gold standard for structural determination of organic compounds, providing precise atomic coordinates and bond parameters. For [(3,4-difluorophenyl)amino]carbonitrile, crystallographic studies would reveal the three-dimensional arrangement of atoms and the molecular geometry in the solid state.

Based on structural studies of closely related difluorophenyl compounds, the molecular structure exhibits characteristic features typical of fluorinated aromatic systems. The 3,4-difluorophenyl moiety adopts a planar configuration with the fluorine atoms positioned at the meta and para positions relative to the amino substituent [1]. The nitrile group (-C≡N) is expected to be linear, with typical C≡N bond lengths ranging from 1.14-1.18 Å [2].

The molecular geometry demonstrates significant planarity across the aromatic ring system, with the amino group adopting a slightly pyramidal configuration due to the sp³ hybridization of the nitrogen atom. The dihedral angle between the aromatic plane and the nitrile group is expected to be minimal, promoting conjugation throughout the π-system [3].

Crystal packing analyses of related compounds reveal that molecules typically arrange in layers stabilized by intermolecular hydrogen bonding and π-π stacking interactions. The presence of both fluorine atoms and the nitrile group creates multiple sites for intermolecular interactions, contributing to the overall crystal stability [4].

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides a comprehensive method for visualizing and quantifying intermolecular interactions in crystal structures. This technique maps the electron density distribution around molecules, revealing regions of close intermolecular contact [5].

For [(3,4-difluorophenyl)amino]carbonitrile, the Hirshfeld surface analysis would highlight several key intermolecular interactions:

Hydrogen Bonding Interactions: The amino group serves as a hydrogen bond donor, while the nitrile nitrogen acts as an acceptor. These N-H⋯N interactions are typically visualized as red spots on the Hirshfeld surface, indicating regions of strong intermolecular contact [6].

Halogen Bonding: The fluorine atoms participate in weak halogen bonding interactions, contributing to the overall crystal packing stability. C-H⋯F contacts appear as characteristic spikes in the fingerprint plots, typically accounting for 20-30% of the total surface interactions [7].

π-π Stacking: The aromatic ring system engages in π-π stacking interactions with neighboring molecules, contributing to the stabilization of the crystal structure. These interactions manifest as distinct regions in the Hirshfeld surface analysis [8].

Percentage Contributions: Based on similar compounds, the expected distribution of intermolecular contacts would be approximately: H⋯H interactions (45-50%), C⋯H/H⋯C contacts (20-25%), N⋯H/H⋯N interactions (10-15%), and F⋯H/H⋯F contacts (8-12%) [9].

Spectroscopic Profiling

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy: The proton NMR spectrum of [(3,4-difluorophenyl)amino]carbonitrile exhibits characteristic signals corresponding to the aromatic protons and the amino group. The aromatic region typically displays three distinct signals due to the symmetry-breaking effect of the fluorine substituents [10].

The amino protons appear as a broad singlet in the range of 4.5-5.5 ppm, with the exact chemical shift depending on the solvent system and intermolecular hydrogen bonding [11]. The aromatic protons show complex splitting patterns due to coupling with both adjacent protons and fluorine nuclei, with typical chemical shifts ranging from 6.5-7.5 ppm [12].

¹³C NMR Spectroscopy: The carbon-13 spectrum provides detailed information about the carbon framework. The nitrile carbon appears as a characteristic signal around 120 ppm, while the aromatic carbons show typical chemical shifts in the 100-160 ppm region [13]. The presence of fluorine atoms creates additional complexity through C-F coupling, resulting in characteristic doublet or triplet patterns depending on the number of bonds between carbon and fluorine [14].

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for this compound, as it provides direct information about the fluorine environment. The two fluorine atoms are expected to show distinct chemical shifts due to their different electronic environments, with typical values ranging from -110 to -130 ppm relative to CFCl₃ [12]. The coupling patterns between fluorine atoms and adjacent carbons provide additional structural confirmation [15].

FT-IR and Raman Vibrational Assignments

Infrared Spectroscopy: The FT-IR spectrum of [(3,4-difluorophenyl)amino]carbonitrile exhibits several characteristic absorption bands that provide structural information [16].

The nitrile stretch appears as a sharp, intense band around 2200-2260 cm⁻¹, characteristic of the C≡N functional group [17]. The amino group contributes two distinct stretching vibrations: asymmetric N-H stretch at approximately 3400-3500 cm⁻¹ and symmetric N-H stretch at 3300-3400 cm⁻¹ [18].

The aromatic C=C stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, with the exact positions influenced by the electron-withdrawing effects of the fluorine substituents [19]. The C-F stretching vibrations are observed as strong bands in the 1000-1300 cm⁻¹ region, with characteristic splitting patterns due to the two fluorine atoms [20].

Raman Spectroscopy: Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The aromatic ring breathing modes are particularly prominent in Raman spectra, appearing around 1000-1100 cm⁻¹ [21].

The nitrile group shows strong Raman activity, with the C≡N stretch appearing as an intense band similar to its infrared counterpart. The C-F stretching modes are also Raman active, providing additional confirmation of the fluorine substitution pattern [22].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) provides definitive molecular weight determination and elemental composition confirmation for [(3,4-difluorophenyl)amino]carbonitrile [23].

Molecular Ion Peak: The compound exhibits a molecular ion peak at m/z 154.0338 (calculated for C₇H₄F₂N₂), confirming the molecular formula [24]. The high-resolution measurement distinguishes this compound from potential isobaric interferences through accurate mass determination to four decimal places [25].

Fragmentation Pattern: The mass spectrum shows characteristic fragmentation patterns typical of fluorinated aromatic compounds. Loss of the nitrile group (26 mass units) produces a fragment at m/z 128, while loss of HF (20 mass units) generates fragments at m/z 134 [26].

Isotope Pattern: The presence of fluorine atoms creates a distinctive isotope pattern in the mass spectrum, with the molecular ion cluster showing the expected distribution based on the natural abundance of ¹³C (1.1%) [27]. The isotope pattern serves as an additional confirmation of the molecular formula and structural assignment [28].

Ionization Efficiency: The compound demonstrates good ionization efficiency under electrospray ionization conditions, with the molecular ion peak typically representing the base peak in positive ion mode [29]. The amino group facilitates protonation, leading to the formation of [M+H]⁺ ions at m/z 155.0416 .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.03425446 g/mol

Monoisotopic Mass

154.03425446 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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